molecular formula C18H16N2O B11846885 Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]- CAS No. 57323-90-7

Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]-

Cat. No.: B11846885
CAS No.: 57323-90-7
M. Wt: 276.3 g/mol
InChI Key: DGDYFKTZWYLUBR-UHFFFAOYSA-N
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Description

3-((Naphthalen-1-yloxy)methyl)benzimidamide is an organic compound that features a benzimidamide group linked to a naphthalene moiety through an oxy-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((naphthalen-1-yloxy)methyl)benzimidamide typically involves the reaction of naphthalen-1-ol with a suitable benzimidamide precursor. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 3-((naphthalen-1-yloxy)methyl)benzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-((Naphthalen-1-yloxy)methyl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidamide moiety, using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride in DMF or LDA in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-((Naphthalen-1-yloxy)methyl)benzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((naphthalen-1-yloxy)methyl)benzimidamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of cytochrome P450 lanosterol 14α-demethylase, inhibiting its activity and thereby exerting antifungal effects . The compound’s structure allows it to fit into the enzyme’s active site, disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Naphthalen-1-yloxy)methyl)benzimidamide is unique due to its specific combination of the naphthalene and benzimidamide moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

57323-90-7

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

3-(naphthalen-1-yloxymethyl)benzenecarboximidamide

InChI

InChI=1S/C18H16N2O/c19-18(20)15-8-3-5-13(11-15)12-21-17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2,(H3,19,20)

InChI Key

DGDYFKTZWYLUBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=CC(=CC=C3)C(=N)N

Origin of Product

United States

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